4-{[3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid
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Overview
Description
4-{[3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid is a complex organic compound that features a xanthene core structure. Xanthenes are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid typically involves a multi-step process. One common method includes the condensation of dimedone with aromatic aldehydes, followed by cyclization reactions. The use of catalysts such as saccharin sulfonic acid (SaSA) can enhance the efficiency of these reactions, leading to high yields under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve solid-phase synthesis techniques. These methods utilize resin-bound reagents to facilitate the cyclization and condensation reactions required to form the xanthene core. The use of solid-phase synthesis allows for the efficient production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the xanthene core to its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for cyclization, reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and solvent-free environments to maximize yield and purity .
Major Products Formed
The major products formed from these reactions include various substituted xanthenes, quinones, and reduced xanthene derivatives. These products retain the core xanthene structure while exhibiting different functional groups that can be further utilized in research and applications .
Scientific Research Applications
4-{[3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Explored for its antibacterial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes and pigments due to its stable xanthene core.
Mechanism of Action
The mechanism of action of 4-{[3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting cellular processes and leading to cell death. In cancer cells, it induces apoptosis by activating caspases and other apoptotic pathways. Its antibacterial action is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
1,8-dioxooctahydroxanthenes: Similar in structure but with different substituents on the xanthene core.
14-aryl-14H-dibenzo[a,j]xanthenes: Another class of xanthenes with distinct biological activities.
Xanthenediones: Compounds with a similar core structure but different functional groups.
Uniqueness
4-{[3-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]methyl}benzoic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C27H24O6 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
4-[[3-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C27H24O6/c28-20-6-2-8-22-25(20)24(26-21(29)7-3-9-23(26)33-22)18-4-1-5-19(14-18)32-15-16-10-12-17(13-11-16)27(30)31/h1,4-5,10-14,24H,2-3,6-9,15H2,(H,30,31) |
InChI Key |
WVWMQKFTTULERV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=CC(=CC=C4)OCC5=CC=C(C=C5)C(=O)O)C(=O)C1 |
Origin of Product |
United States |
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